![molecular formula C11H13BF2O4 B2918783 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid CAS No. 2377610-10-9](/img/structure/B2918783.png)
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid
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Overview
Description
“4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides. It can be an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid” is C11H15BO4 . The structure of the compound is consistent with its proposed structures .Chemical Reactions Analysis
The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical state of “4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid” at 20 degrees Celsius is solid . It appears as a white to almost white powder to crystal . The melting point is 106 °C .Scientific Research Applications
Free Volume Manipulation in Polymers
"Tert-butoxycarbonyl (t-BOC)" groups have been utilized to protect hydroxyl groups on polymers. In a study involving the manipulation of free volume within polyimide films, t-BOC was appended to the polymers, and subsequent thermal treatments were performed to remove these moieties. This process aimed to alter the polymer's packing structure and, by extension, its gas transport properties. Although the changes observed were subtle, the research illustrates the potential of using t-BOC protected compounds to fine-tune polymer characteristics for specific applications (Lin et al., 2020).
Development of Renin Inhibitory Peptides
In the field of medicinal chemistry, derivatives of "4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid" have been explored for synthesizing enzyme inhibitors. For instance, compounds designed to inhibit the enzyme renin, which plays a crucial role in the body's blood pressure regulation, have been synthesized using tert-butoxycarbonyl protected intermediates. This work highlights the role of such chemical entities in developing potential therapeutic agents (Thaisrivongs et al., 1987).
Advances in Photolithography
In photolithography, "tert-butoxycarbonyl (t-BOC)" groups have been employed in polymer films as part of acid-catalyzed deprotection reactions. These reactions are crucial for developing photoresists used in the fabrication of microelectronic components. A novel method was presented to determine the catalytic chain length of deprotection reactions, showcasing the importance of t-BOC in fine-tuning the processes involved in the microfabrication industry (Frenette et al., 2005).
CO2-Based Copolymers for Environmental Sustainability
Research has demonstrated the synthesis of environmentally benign copolymers using tert-butyl protected dihydroxybutyric acid and CO2. This approach yielded degradable polycarbonates, presenting a greener alternative for polymer production. The study underscores the role of tert-butoxycarbonyl protected compounds in developing sustainable materials that could potentially reduce the environmental footprint of the polymer industry (Tsai et al., 2016).
Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is widely used as a protecting group for amines in organic synthesis . This suggests that the compound could interact with a variety of organic compounds, particularly those containing amine groups.
Mode of Action
The compound’s mode of action involves the Boc group, which can be introduced into a variety of organic compounds . The Boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This allows the compound to form a covalent bond with the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This bond formation occurs via a nucleophilic substitution reaction .
Biochemical Pathways
For instance, it could affect the synthesis of peptides or other biomolecules that contain amine groups .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it could potentially have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific conditions of the biochemical pathways in which it is involved.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDDLZEFHIJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid |
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